2-Fluoro-5-iodopyridine

Descripción general

Descripción

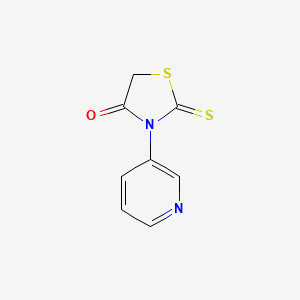

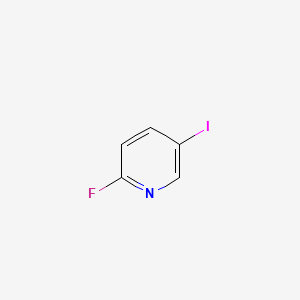

2-Fluoro-5-iodopyridine (2F5IP) is a chemical compound that is used in a variety of scientific research applications. It is a pyridine derivative with two fluorine atoms and one iodine atom attached to the pyridine ring. It is a colorless solid that is soluble in organic solvents. 2F5IP has been used in a variety of research applications, including as a catalyst in organic synthesis, as a fluorescent probe, and as a reagent in drug discovery.

Aplicaciones Científicas De Investigación

Synthesis of Pentasubstituted Pyridines

2-Fluoro-5-iodopyridine serves as a valuable building block in medicinal chemistry, especially in the synthesis of pentasubstituted pyridines. These pyridines are synthesized through halogen dance reactions and are used for further chemical manipulations due to their functional group versatility (Wu et al., 2022).

Metalation of Aryl Iodides

The compound plays a role in the metalation of aryl iodides, where lithiation is directed ortho by the iodo group, leading to stabilized iodolithiopyridines. This process is crucial for synthesizing various polysubstituted pyridines and key molecules for fused polyaromatic alkaloid synthesis (Rocca et al., 1993).

Structural Manifolds Creation

This compound is used in creating structural manifolds from common precursors. It undergoes hydrolyzation and conversion processes leading to various pyridine derivatives, which are then used to synthesize carboxylic acids and iodopyridines (Schlosser & Bobbio, 2002).

PET Imaging Tracer Synthesis

In nuclear medicine, the fluoro-analogue of this compound is synthesized for PET imaging investigations of neuropsychiatric diseases related to monoamine oxidase B (MAO-B) (Beer et al., 1995).

Fluoropyridines in Medical Imaging

The compound's derivatives, like fluoropyridines, are increasingly used in medical imaging, particularly in Positron Emission Tomography (PET). These fluoropyridines, obtained from pyridyliodonium salts, are valuable due to their stability and suitability for preparation methods (Carroll et al., 2007).

Regiochemical Flexibility in Pyridines

This compound demonstrates regiochemical flexibility by allowing selective functionalization at various positions on the pyridine ring, which is crucial for developing new pharmaceuticals (Bobbio & Schlosser, 2001).

Synthesis of Pyridines with Diverse Elements

It is utilized in the synthesis of pyridines substituted with diverse elements, highlighting its versatility in creating complex molecular structures for various applications (Kieseritzky & Lindström, 2010).

Safety and Hazards

“2-Fluoro-5-iodopyridine” is harmful if swallowed and causes skin and eye irritation. It may cause respiratory irritation and an allergic skin reaction. It is recommended to wear personal protective equipment, avoid breathing dust/fume/gas/mist/vapors/spray, and avoid getting it in eyes, on skin, or on clothing .

Direcciones Futuras

In a recent study, “2-Fluoro-5-iodopyridine” was used as an electrolyte additive in lithium metal batteries. It was found to protect the negative electrode effectively by forming a stable SEI and convert dead lithium into active lithium. This resulted in a capacity retention of a Li‖LiFePO4 cell after 300 cycles from 36.5% to 89.4%, and the symmetrical cell could work stably for more than 800 hours .

Mecanismo De Acción

Target of Action

2-Fluoro-5-iodopyridine is a biochemical reagent . It is primarily used as a biological material or organic compound for life science-related research It is known to affect the respiratory system .

Mode of Action

It is used as an electrolyte additive in lithium metal batteries, where it forms a stable solid electrolyte interphase (sei) and converts dead lithium into active lithium .

Biochemical Pathways

It is known to be involved in the synthesis of fluorinated pyridines .

Pharmacokinetics

It is known to be soluble in methanol , which may influence its bioavailability.

Result of Action

In the context of lithium metal batteries, it has been shown to improve the performance of the batteries by forming a stable sei and converting dead lithium into active lithium .

Action Environment

It is known to be light-sensitive , indicating that exposure to light may affect its stability and efficacy.

Análisis Bioquímico

Biochemical Properties

2-Fluoro-5-iodopyridine plays a significant role in biochemical reactions, particularly as an intermediate in organic synthesis and as a building block for more complex molecules. It interacts with various enzymes and proteins, facilitating the formation of stable complexes. For instance, it has been used as an electrolyte additive in lithium metal batteries, where it forms a stable solid electrolyte interphase (SEI) on the negative electrode, protecting it and converting dead lithium into active lithium . This interaction highlights its potential in stabilizing reactive intermediates and enhancing the efficiency of biochemical processes.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, its role in forming a stable SEI in lithium metal batteries suggests that it can impact the redox state of cells, potentially affecting oxidative stress responses and energy metabolism . Additionally, its interactions with cellular proteins may lead to changes in gene expression, further influencing cellular functions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by forming stable complexes, thereby modulating their activity. For example, its ability to form a stable SEI in lithium metal batteries indicates that it can interact with and stabilize reactive intermediates, preventing their degradation and enhancing their activity . This mechanism of action is crucial for its role in various biochemical and pharmaceutical applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it can maintain its activity over extended periods, as evidenced by its ability to improve the performance of lithium metal batteries over hundreds of cycles . This stability is essential for its use in long-term biochemical and pharmaceutical applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects by stabilizing reactive intermediates and enhancing cellular functions. At higher doses, it may cause toxic or adverse effects, such as oxidative stress or disruption of cellular metabolism . Understanding the dosage-dependent effects is crucial for its safe and effective use in biochemical and pharmaceutical research.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to modulate metabolic flux and metabolite levels. Its role in forming a stable SEI in lithium metal batteries suggests that it can influence redox reactions and energy metabolism . Additionally, its interactions with cellular proteins may affect the synthesis and degradation of key metabolites, further influencing metabolic pathways.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. It can interact with transporters and binding proteins, facilitating its localization and accumulation in specific cellular compartments . This targeted distribution is essential for its role in modulating cellular functions and biochemical reactions.

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its activity. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization allows it to interact with specific biomolecules and modulate their activity, further influencing cellular functions and biochemical processes.

Propiedades

IUPAC Name |

2-fluoro-5-iodopyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3FIN/c6-5-2-1-4(7)3-8-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYZNHUNWABYAPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1I)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3FIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50382489 | |

| Record name | 2-Fluoro-5-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50382489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

171197-80-1 | |

| Record name | 2-Fluoro-5-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50382489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoro-5-iodopyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 2-fluoro-5-iodopyridine improve the performance of lithium metal batteries?

A1: this compound functions as a dual-function additive in lithium metal batteries. [] It forms a stable solid electrolyte interphase (SEI) on the surface of the lithium metal anode, which inhibits the formation of dendrites. Dendrite growth is a major challenge in lithium metal batteries, often leading to short circuits and battery failure. By suppressing dendrite formation, this compound enhances the safety and lifespan of the battery.

Q2: What evidence supports the claim that this compound can convert "dead lithium" into "active lithium"?

A2: While the provided abstract [] states that this compound can convert dead lithium into active lithium, it does not offer specific details on the underlying mechanism or supporting evidence. Further research, potentially exploring the chemical interactions between this compound and lithium metal, is needed to fully understand this process. Electrochemical analyses, such as cyclic voltammetry or impedance spectroscopy, could provide insights into the impact of this compound on lithium deposition and stripping behavior.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 4-[3-(hydroxymethyl)benzyl]tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B1304812.png)

![Imidazo[1,2-a]pyridin-2-ylmethanol](/img/structure/B1304814.png)

![3-(2,4-Dioxo-1,3-diaza-spiro[4.4]non-3-yl)-propionic acid](/img/structure/B1304835.png)